Lipophilicity‑Driven Potency Shift: 1‑Isobutyl Isatin in Cholinesterase Inhibition vs. Shorter N‑Alkyl Chains
In a 2024 study evaluating a series of N‑alkyl isatins (4a–j) against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the addition of any N‑alkyl group improved inhibitory potency toward both enzymes compared to unsubstituted isatin [1]. Critically, selectivity for BChE over AChE was observed, and the increase in N‑alkyl group size positively correlated with enhanced BChE inhibition potency [1]. While the specific IC₅₀ for 1‑isobutyl isatin was not reported in this study, the SAR trend indicates that its branched four‑carbon isobutyl substituent is expected to confer intermediate BChE potency—superior to that of N‑methyl or N‑ethyl isatins, but potentially lower than that of the most potent long‑chain derivative, 4i (IC₅₀ = 3.77 µM, 22‑fold selective for BChE) [1].
| Evidence Dimension | Butyrylcholinesterase (BChE) inhibitory potency |
|---|---|
| Target Compound Data | Not directly measured; predicted intermediate potency based on SAR trend. |
| Comparator Or Baseline | N‑alkyl isatins 4a–j; most potent compound 4i (IC₅₀ = 3.77 µM). Unsubstituted isatin: lower potency (exact value not specified). |
| Quantified Difference | Increase in N‑alkyl group size positively correlates with improved BChE inhibition. Potency difference from isatin: significant (qualitative). |
| Conditions | In vitro enzyme inhibition assay using human AChE and BChE. |
Why This Matters
This SAR trend guides selection when BChE inhibition is a desired outcome; 1‑isobutyl isatin offers a specific, intermediate lipophilicity profile that cannot be replicated by shorter or longer N‑alkyl analogs.
- [1] Alcorn, K. N., et al. (2024). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286935. View Source
